
(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol typically involves multiple steps, starting from readily available precursors. One common method involves the use of benzylation and hydroxylation reactions to introduce the benzyl and hydroxyl groups, respectively. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties may contribute to the treatment of diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the formulation of health supplements and cosmetic products due to its antioxidant benefits.
Wirkmechanismus
The mechanism of action of (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol primarily involves its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process reduces oxidative stress and prevents cellular damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- Gallocatechin gallate
- Cinnamtannin-B
Uniqueness
Compared to similar compounds, (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol stands out due to its unique benzyl group, which may enhance its antioxidant properties and provide additional sites for chemical modification
Eigenschaften
Molekularformel |
C22H20O6 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(2R,3S)-8-benzyl-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C22H20O6/c23-16-7-6-13(9-19(16)26)21-20(27)10-15-18(25)11-17(24)14(22(15)28-21)8-12-4-2-1-3-5-12/h1-7,9,11,20-21,23-27H,8,10H2/t20-,21+/m0/s1 |
InChI-Schlüssel |
JXJNWLGWPXGNIK-LEWJYISDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


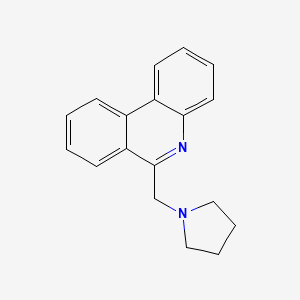



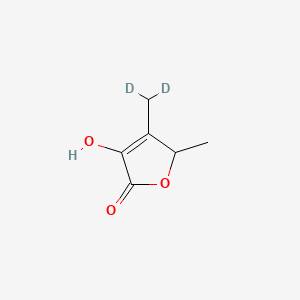
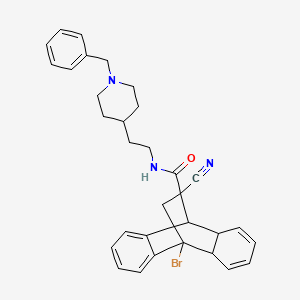
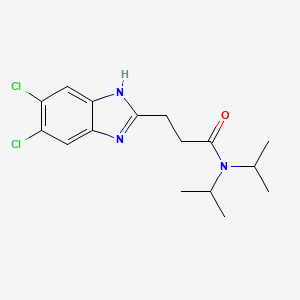
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)

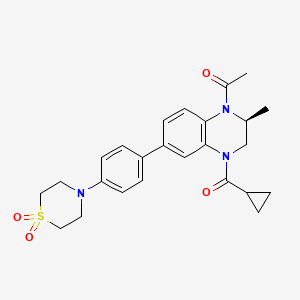
![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
